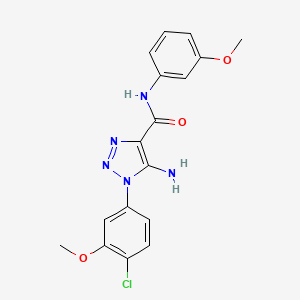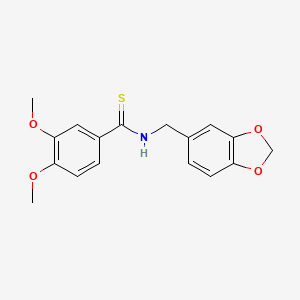![molecular formula C12H13N2NaO8S3 B5084072 sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate, also known as Mesoionic compound or MICA, is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. MICA is a highly water-soluble compound that is stable under normal laboratory conditions.
Mécanisme D'action
The mechanism of action of MICA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. MICA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory molecules in the body. MICA has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
MICA has been shown to have various biochemical and physiological effects in the body. MICA has been shown to have anti-inflammatory effects by reducing the production of inflammatory molecules in the body. MICA has also been shown to have anti-cancer effects by inhibiting the growth and division of cancer cells. Additionally, MICA has been shown to have neuroprotective effects by reducing the damage caused by oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MICA has several advantages for use in lab experiments. MICA is highly water-soluble, which makes it easy to dissolve in aqueous solutions. MICA is also stable under normal laboratory conditions, which makes it easy to store and handle. However, MICA has some limitations for use in lab experiments. MICA is a synthetic compound, which means that it may not accurately represent the properties and behavior of natural compounds. Additionally, the synthesis of MICA is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of MICA in scientific research. One potential direction is the development of new drugs based on the anti-inflammatory and anti-cancer properties of MICA. Another potential direction is the use of MICA in drug delivery systems to improve the solubility and stability of drugs. Additionally, further research is needed to fully understand the mechanism of action of MICA and its potential applications in various fields of research.
Conclusion:
In conclusion, MICA is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. MICA has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. MICA has also been used in drug delivery systems due to its high water solubility and stability. Further research is needed to fully understand the mechanism of action of MICA and its potential applications in various fields of research.
Méthodes De Synthèse
MICA can be synthesized through a multi-step process that involves the reaction of 8-hydroxy-1-naphthalenesulfonic acid with methylamine and sulfur trioxide to form the intermediate compound. The intermediate compound is then reacted with sodium hydroxide to form MICA. The synthesis of MICA is a complex process that requires careful control of the reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
MICA has been used in various scientific research applications, such as in the development of new drugs and drug delivery systems. MICA has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. MICA has also been used in drug delivery systems due to its high water solubility and stability.
Propriétés
IUPAC Name |
sodium;8-hydroxy-3,6-bis(methylsulfamoyl)naphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O8S3.Na/c1-13-23(16,17)8-3-7-4-9(24(18,19)14-2)6-11(25(20,21)22)12(7)10(15)5-8;/h3-6,13-15H,1-2H3,(H,20,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFGHDHIQRSEJT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)NC)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)

![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)

![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)


![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
methyl]phosphonate](/img/structure/B5084085.png)